1-Chloro-1-(3-ethoxy-5-fluorophenyl)propan-2-one

描述

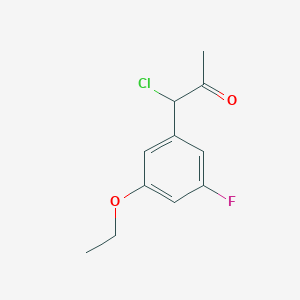

1-Chloro-1-(3-ethoxy-5-fluorophenyl)propan-2-one is a halogenated aromatic ketone characterized by a propan-2-one backbone substituted with a chlorine atom and a 3-ethoxy-5-fluorophenyl group. This compound belongs to a class of α-chloroketones, which are of interest in organic synthesis due to their reactivity as electrophilic intermediates.

属性

分子式 |

C11H12ClFO2 |

|---|---|

分子量 |

230.66 g/mol |

IUPAC 名称 |

1-chloro-1-(3-ethoxy-5-fluorophenyl)propan-2-one |

InChI |

InChI=1S/C11H12ClFO2/c1-3-15-10-5-8(4-9(13)6-10)11(12)7(2)14/h4-6,11H,3H2,1-2H3 |

InChI 键 |

RFGMBRRXSSQGQQ-UHFFFAOYSA-N |

规范 SMILES |

CCOC1=CC(=CC(=C1)C(C(=O)C)Cl)F |

产品来源 |

United States |

准备方法

The synthesis of 1-Chloro-1-(3-ethoxy-5-fluorophenyl)propan-2-one typically involves the reaction of 3-ethoxy-5-fluorobenzaldehyde with chloroacetone under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound .

化学反应分析

1-Chloro-1-(3-ethoxy-5-fluorophenyl)propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: The carbonyl group in the propanone backbone can be reduced to form alcohols or other reduced products.

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions .

科学研究应用

1-Chloro-1-(3-ethoxy-5-fluorophenyl)propan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.

作用机制

The exact mechanism of action of 1-Chloro-1-(3-ethoxy-5-fluorophenyl)propan-2-one depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The presence of the chloro, ethoxy, and fluorophenyl groups can influence its binding affinity and specificity towards these targets.

相似化合物的比较

The following analysis compares 1-chloro-1-(3-ethoxy-5-fluorophenyl)propan-2-one with structurally related α-chloroketones, focusing on molecular attributes, substituent effects, and reactivity.

Structural and Physical Properties

Table 1: Comparative Data for Selected α-Chloroketones

Key Observations :

- Substituent Effects : The ethoxy group in the target compound is electron-donating, which may reduce electrophilicity compared to the trifluoromethyl analog (electron-withdrawing) . The 5-fluoro substituent introduces ortho/para-directing effects, contrasting with the 4-fluoro derivative’s meta-directing behavior .

- Physical State : The 4-fluoro analog is a liquid, while hydrazinylidene derivatives (e.g., ) form crystalline solids due to intermolecular hydrogen bonding. The target compound’s physical state is likely influenced by the ethoxy group’s bulkiness.

Crystallographic and Computational Insights

- For example, hydrazinylidene derivatives exhibit hydrogen-bonded networks in their crystal packing , which the ethoxy group in the target compound could disrupt due to steric effects.

生物活性

1-Chloro-1-(3-ethoxy-5-fluorophenyl)propan-2-one is an organic compound with the molecular formula C11H12ClFO2 and a molecular weight of 230.66 g/mol. This compound features a chloro group, an ethoxy group, and a fluorophenyl moiety, making it notable within organic chemistry for its potential biological activities. Its structure suggests various applications in medicinal chemistry, particularly in enzyme inhibition and receptor interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 3-ethoxy-5-fluorobenzaldehyde with chloroacetone, often facilitated by sodium hydroxide to promote nucleophilic substitution or condensation mechanisms. The resulting product can be purified using recrystallization or column chromatography.

Enzyme Inhibition and Receptor Interaction

Preliminary studies indicate that this compound may exhibit significant biological activity related to enzyme inhibition. The specific pathways affected by this compound are still under investigation, but its structural components suggest it could influence binding affinity and selectivity toward various biological targets.

The compound acts as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The presence of fluorine enhances its reactivity and binding affinity, potentially leading to the inhibition or modification of enzymatic activity.

Comparative Biological Activity

To better understand the biological implications of this compound, a comparison with similar compounds can provide insights into its unique properties.

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C11H12ClFO2 | Chloro, ethoxy, fluorophenyl groups | Potential enzyme inhibitor |

| 3-Chloro-1-(2-fluorophenyl)-1-propanone | C11H12ClFO2 | Different position of fluorine | Varies based on fluorine position |

| 1-Chloro-1-(3-methoxyphenyl)propan-2-one | C11H13ClO2 | Contains methoxy instead of ethoxy | Affects solubility and reactivity |

Case Studies

Recent investigations have highlighted the potential of compounds similar to this compound in therapeutic applications. For instance:

- Fluorinated Compounds : Research has shown that fluorinated compounds often display enhanced potency in inhibiting specific enzyme activities compared to their non-fluorinated counterparts. The presence of the trifluoromethyl group has been associated with improved drug efficacy due to increased hydrophobic interactions and binding affinity .

- Receptor Studies : Studies on cannabinoid receptors have indicated that modifications in the chemical structure, such as those present in this compound, can lead to selective receptor interactions, which may be beneficial for developing targeted therapies .

Future Directions in Research

Ongoing research aims to further elucidate the biological pathways influenced by this compound. Future studies should focus on:

- In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics of the compound.

- Mechanistic Studies : To identify specific molecular targets and elucidate the mechanisms underlying its biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。